4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
4,5-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic indane derivative characterized by a bicyclic indene backbone substituted with methoxy groups at positions 4 and 5 and an N-methylated amine at position 2.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-9-6-8-4-5-11(14-2)12(15-3)10(8)7-9;/h4-5,9,13H,6-7H2,1-3H3;1H |
InChI Key |
NGAKOVDKOXSKIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C1)C(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Michael Addition Reaction: The starting material undergoes a Michael addition reaction with various nucleophiles, such as piperidine, N-methyl piperazine, and morpholine, under specific reaction conditions.
Hydrogenation and Methylation: The resulting product is then subjected to hydrogenation and methylation to introduce the N-methyl group and obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated indenamines .
Scientific Research Applications
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Features :
- Core structure : 2,3-dihydro-1H-inden-2-amine backbone.
- Substituents : 4,5-dimethoxy groups and N-methylation.
- Molecular formula: Presumed to be C₁₂H₁₈ClNO₂ (based on substituents; lists C₁₂H₂₄ClN, which may contain errors in oxygen/methoxy group accounting) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences among substituted 2,3-dihydro-1H-inden-2-amine derivatives:
*Presumed formula; lists C₁₂H₂₄ClN, which conflicts with substituent chemistry.
Critical Analysis of Discrepancies and Limitations
- Molecular Formula Uncertainty : ’s formula (C₁₂H₂₄ClN) for the target compound likely omits oxygen atoms from methoxy groups. This highlights the need for verification via primary literature.
- Pharmacological Data Gaps : While analogs like NM-2-AI are well-documented in psychoactive contexts, the target compound’s specific effects remain unstudied in the provided evidence.
Biological Activity
4,5-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as a derivative of the aminoindane class, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its neurochemical properties, pharmacological effects, and therapeutic potential.
- IUPAC Name : (R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 232.70 g/mol
- CAS Number : 168902-73-6
- Purity : ≥95%
Neurochemical Effects
Research indicates that compounds in the aminoindane class, such as this compound, may exhibit significant neurochemical activity. A study on N-Methyl-2-Aminoindane (NM2AI), a closely related compound, demonstrated effects on serotonin and dopamine receptors, suggesting potential applications in mood disorders and neurodegenerative diseases .
Psychoactive Properties
This compound has been associated with psychoactive effects similar to other indoleamines. The modulation of neurotransmitter systems may lead to altered cognitive and emotional states. Behavioral studies have shown that derivatives like NM2AI can influence locomotor activity and anxiety-like behaviors in animal models .
Case Study 1: Neuropharmacological Assessment
A study assessing the neuropharmacological profile of NM2AI revealed that it interacts with serotonin receptors (5HT) and dopamine receptors (D2). This interaction is crucial for understanding its potential as an antidepressant or anxiolytic agent. The results indicated a dose-dependent increase in serotonin levels in the brain, leading to enhanced mood and reduced anxiety-like behavior in rodent models .
Case Study 2: Antimicrobial Efficacy
In vitro studies on derivatives of the aminoindane class demonstrated promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ceftriaxone, indicating potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
